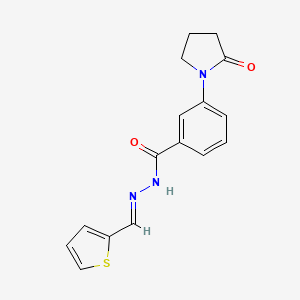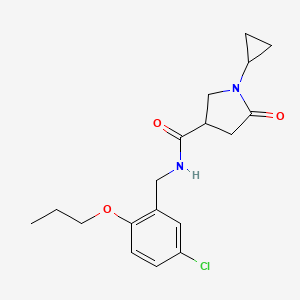![molecular formula C17H17NO3 B5505495 methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)
methyl 4-[(3-phenylpropanoyl)amino]benzoate
Descripción general
Descripción
Methyl 4-[(3-phenylpropanoyl)amino]benzoate, also known as MPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPB is a member of the benzamide family and is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
- Studies suggest that this compound may target specific receptors or enzymes involved in cancer progression, making it a subject of interest for further investigation .
- In vitro and in vivo experiments have demonstrated anti-inflammatory effects of methyl 4-[(3-phenylpropanoyl)amino]benzoate. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel diseases .
- Methyl 4-[(3-phenylpropanoyl)amino]benzoate has been explored for its ability to inhibit angiogenesis—the formation of new blood vessels. By targeting vascular endothelial growth factor receptors (VEGFRs), it could potentially limit tumor growth and metastasis .
- Some studies suggest that this compound exhibits neuroprotective properties. It may help protect neurons from oxidative stress, inflammation, or excitotoxicity, making it relevant in neurodegenerative disease research .
- Preliminary investigations indicate that methyl 4-[(3-phenylpropanoyl)amino]benzoate possesses antimicrobial activity. Researchers have explored its potential as an antibacterial or antifungal agent .
- Due to its chemical structure, this compound could serve as a building block for designing drug delivery systems. Researchers have explored its use in prodrugs or targeted drug formulations .
- Methyl 4-[(3-phenylpropanoyl)amino]benzoate exhibits interesting photophysical properties. Investigations into its fluorescence behavior and interactions with other molecules contribute to materials science and sensor development .
Anticancer Properties
Anti-Inflammatory Activity
Angiogenesis Inhibition
Neuroprotective Effects
Antimicrobial Activity
Drug Delivery Systems
Photophysical Properties
Safety and Hazards
Based on the safety data sheet of a similar compound, “methyl 4-aminobenzoate”, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
Mecanismo De Acción
- PRL-8-53’s primary targets are not fully understood. However, it has been suggested to interact with cholinergic receptors and modulate dopamine and serotonin pathways .
- The compound reverses the catatonic and ptotic effects of reserpine, indicating a complex mechanism .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Propiedades
IUPAC Name |
methyl 4-(3-phenylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDYMBLZRYFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-phenylpropanoyl)amino]benzoate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)


![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)
![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)
![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)